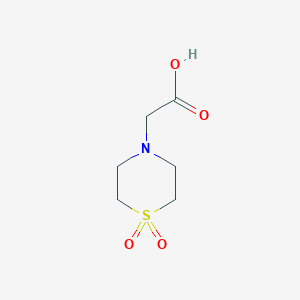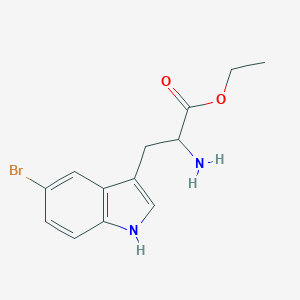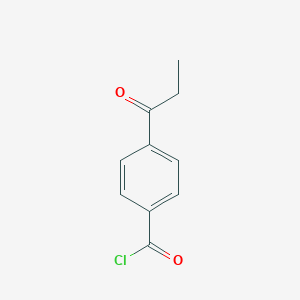
4-Propanoylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propanoylbenzoyl chloride, also known as PBCl, is a chemical compound that is widely used in scientific research. It is a derivative of benzoyl chloride and is commonly used as a reagent in organic synthesis. PBCl has a wide range of applications in different fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-Propanoylbenzoyl chloride involves the formation of an acyl chloride group, which is highly reactive and can undergo various reactions. The acyl chloride group can react with different nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. 4-Propanoylbenzoyl chloride can also undergo various substitution reactions, including nucleophilic aromatic substitution and Friedel-Crafts acylation.
Biochemical and Physiological Effects:
4-Propanoylbenzoyl chloride has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4-Propanoylbenzoyl chloride has also been shown to induce oxidative stress and apoptosis in different cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-Propanoylbenzoyl chloride has several advantages as a reagent in organic synthesis. It is a relatively cheap and readily available compound that can be easily synthesized. 4-Propanoylbenzoyl chloride is also a highly reactive compound that can undergo various reactions, making it a versatile reagent. However, 4-Propanoylbenzoyl chloride is a hazardous compound that requires careful handling and storage. It is also a corrosive compound that can react violently with water and other nucleophiles.
Zukünftige Richtungen
There are several future directions for the research on 4-Propanoylbenzoyl chloride. One potential direction is the synthesis of new derivatives of 4-Propanoylbenzoyl chloride with improved properties and reactivity. Another direction is the development of new methods for the analysis of 4-Propanoylbenzoyl chloride and its derivatives. Additionally, the study of the biochemical and physiological effects of 4-Propanoylbenzoyl chloride can provide valuable insights into its potential applications in medicine and pharmacology.
Synthesemethoden
The synthesis of 4-Propanoylbenzoyl chloride involves the reaction of benzoyl chloride with propanoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature and produces 4-Propanoylbenzoyl chloride as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Propanoylbenzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a reactant in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 4-Propanoylbenzoyl chloride is also used as a derivatization agent for the analysis of different compounds, including amino acids and peptides, in chromatography.
Eigenschaften
CAS-Nummer |
153929-32-9 |
|---|---|
Molekularformel |
C10H9ClO2 |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
4-propanoylbenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-2-9(12)7-3-5-8(6-4-7)10(11)13/h3-6H,2H2,1H3 |
InChI-Schlüssel |
FNVTWOMZPWAQIA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)Cl |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)Cl |
Synonyme |
Benzoyl chloride, 4-(1-oxopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



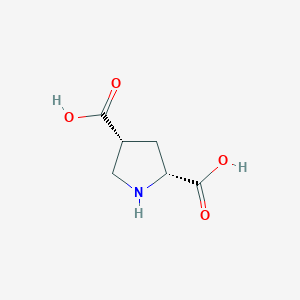
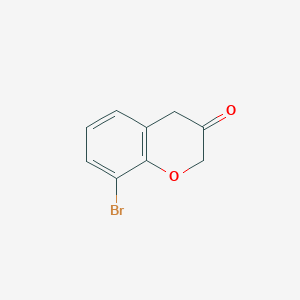


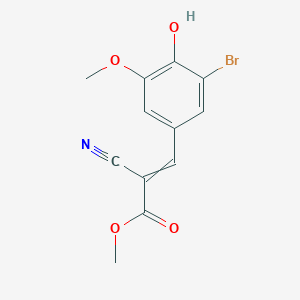


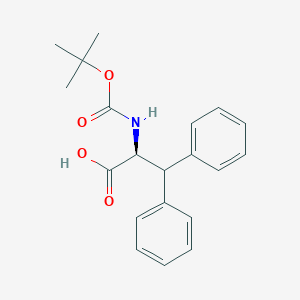
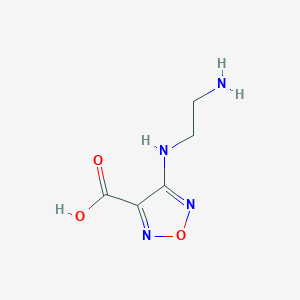
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)


